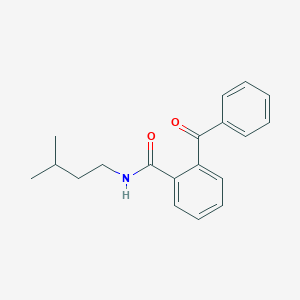

2-benzoyl-N-isopentylbenzamide

説明

2-Benzoyl-N-isopentylbenzamide (CAS Reg. No. 923557-36-2) is a benzamide derivative with the molecular formula C₁₉H₂₁NO₂ (molecular weight: 295.38 g/mol). Its structure comprises a benzamide core substituted with a benzoyl group at the 2-position and an isopentyl (3-methylbutyl) chain attached to the nitrogen atom. Benzamides are widely studied for applications in pharmaceuticals, agrochemicals, and material science due to their stability and hydrogen-bonding capabilities .

特性

CAS番号 |

923557-36-2 |

|---|---|

分子式 |

C19H21NO2 |

分子量 |

295.4g/mol |

IUPAC名 |

2-benzoyl-N-(3-methylbutyl)benzamide |

InChI |

InChI=1S/C19H21NO2/c1-14(2)12-13-20-19(22)17-11-7-6-10-16(17)18(21)15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,20,22) |

InChIキー |

MZVFUHADNRFYLC-UHFFFAOYSA-N |

SMILES |

CC(C)CCNC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |

正規SMILES |

CC(C)CCNC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzoyl-N-isopentylbenzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of these reactions .

化学反応の分析

Types of Reactions

2-benzoyl-N-isopentylbenzamide can undergo various chemical reactions, including:

Oxidation: The benzylic position is particularly reactive and can be oxidized to form carboxyl groups.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can react with the amide nitrogen under acidic or basic conditions.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

科学的研究の応用

2-benzoyl-N-isopentylbenzamide has several applications in scientific research:

作用機序

The mechanism of action of 2-benzoyl-N-isopentylbenzamide involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives have been shown to activate human glucokinase, which plays a crucial role in glucose metabolism . The compound’s effects are mediated through hydrogen bonding interactions with key residues in the active site of the target enzyme .

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The table below compares 2-benzoyl-N-isopentylbenzamide with compounds sharing structural or functional similarities, including benzoate esters and other C₁₉H₂₁NO₂ isomers:

| Compound Name | CAS # | Molecular Formula | Functional Group | Key Substituents |

|---|---|---|---|---|

| 2-Benzoyl-N-isopentylbenzamide | 923557-36-2 | C₁₉H₂₁NO₂ | Benzamide | Benzoyl (2-position), isopentyl |

| Phenyl benzoate | 93-99-2 | C₁₃H₁₀O₂ | Benzoate ester | Phenyl, benzoyloxy |

| Methyl benzoate | 93-58-3 | C₈H₈O₂ | Benzoate ester | Methyl, benzoyloxy |

| P-Acetoxybenzylidene P-butylaniline | 36395-07-0 | C₁₉H₂₁NO₂ | Aniline derivative | Acetoxy, butyl |

Key Observations:

- Lipophilicity : The isopentyl substituent increases lipophilicity compared to smaller alkyl chains (e.g., methyl in methyl benzoate) or aromatic groups (e.g., phenyl in phenyl benzoate), which may enhance membrane permeability in biological systems .

- Isomeric Differences: Despite sharing the molecular formula C₁₉H₂₁NO₂ with P-acetoxybenzylidene P-butylaniline, the aniline derivative lacks the amide bond, leading to distinct reactivity and solubility profiles .

Physicochemical and Application-Based Comparisons

Solubility and Stability:

- Amides vs. Esters : Benzamides like 2-benzoyl-N-isopentylbenzamide generally exhibit lower solubility in polar solvents compared to benzoate esters due to reduced polarity. However, their hydrolytic stability is superior, making them preferable in prolonged-release formulations .

- Branched vs. Straight-Chain Alkyl Groups: The isopentyl group in 2-benzoyl-N-isopentylbenzamide may improve solubility in non-polar solvents compared to straight-chain analogs (e.g., n-pentyl derivatives), as branching disrupts crystalline packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。